N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex heterocyclic amide featuring a 1,3,4-thiadiazole core. The 2-position of the thiadiazole is substituted with a benzamide group bearing 4,5-dimethoxy and 2-nitro moieties, while the 5-position is linked via a thioether to a 2-oxoethyl group modified with a 2-fluorophenylamino group. Structural analogs in the literature highlight the importance of such substituents in enzyme inhibition and metabolic stability .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O6S2/c1-30-14-7-10(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-12-6-4-3-5-11(12)20/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRETJJTDDUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the compound's structure, properties, and biological activities, particularly focusing on its potential therapeutic applications in cancer treatment and antimicrobial efficacy.
Compound Structure and Properties
The molecular formula for this compound is , with a molecular weight of 418.46 g/mol. The structure features several key components:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Fluorophenyl Group : Enhances lipophilicity and bioactivity.
- Amide Linkage : Common in biologically active compounds, contributing to the overall stability and activity of the molecule.
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. This mechanism is particularly evident in studies focusing on breast and colon cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against various bacterial strains:
- Inhibition of MRSA : The compound's derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentrations (MICs) as low as 9.5 µg/ml, indicating potent antibacterial properties .
Case Studies
- Study on Antibacterial Efficacy :
- Anticancer Research :
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Core Heterocycles :
- Target Compound : 1,3,4-Thiadiazole.
- : 1,3,4-Thiadiazole (compound I).
- : 1,3-Thiazole.
- : 1,3,4-Oxadiazole.
The thiazole in lacks the additional nitrogen present in thiadiazoles, reducing ring aromaticity .
Substituents :
- The target’s 2-nitro-4,5-dimethoxybenzamide group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with ’s simpler 2,4-difluorobenzamide.
- The 2-fluorophenylamino-thioether side chain in the target differs from ’s 3-phenylpropyl and 2-chlorophenyl groups, which may alter solubility and steric interactions .
Spectroscopic and Crystallographic Data
IR Spectroscopy :
Hydrogen Bonding :
Comparative Data Table
Research Implications
The target compound’s unique combination of a thiadiazole core, nitro group, and fluorinated side chain positions it as a candidate for further studies in enzyme inhibition and antimicrobial activity. Its structural complexity surpasses simpler analogs in –4, suggesting tailored pharmacokinetic properties. Future work should focus on synthesizing the compound and validating its bioactivity using the methodologies described in and .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves sequential coupling reactions. A common approach is:
Thiadiazole Core Formation : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(2-fluorophenyl)acetamide in glacial acetic acid under reflux to form the thioether-linked intermediate .
Benzamide Coupling : Introduce the 4,5-dimethoxy-2-nitrobenzoyl moiety via amide bond formation, often using coupling agents like EDCI/HOBt in anhydrous DMF .
Key Intermediates :
- 2-((2-Fluorophenyl)amino)-2-oxoethyl thiol intermediate.
- 5-substituted-1,3,4-thiadiazole precursor.
Validation : Monitor reactions via TLC and purify intermediates via recrystallization (ethanol/water) or column chromatography .
Basic: How is the purity and structural integrity of this compound verified post-synthesis?
Answer:
- Purity : Assessed by HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity criteria .
- Structural Confirmation :
- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹), nitro group (1520–1350 cm⁻¹), and thiadiazole C-S (670–620 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and fluorophenyl signals. ¹³C NMR validates carbonyl (170–175 ppm) and nitro-bearing carbons .
- Mass Spectrometry : High-resolution ESI-MS matches the molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈FN₅O₆S: 512.09; observed: 512.12) .
Advanced: What strategies optimize reaction yield during scale-up synthesis?
Answer:
- Solvent Optimization : Replace glacial acetic acid with DMF for better solubility of intermediates, reducing side reactions .
- Catalysis : Use Pd/C (1 mol%) in coupling steps to enhance regioselectivity and reduce reaction time .
- Temperature Control : Gradual heating (60–80°C) during thioether formation minimizes decomposition .
- Workflow : Batch-wise addition of reagents in gram-scale reactions improves homogeneity, achieving yields >75% (vs. 50–60% in small-scale trials) .
Advanced: How do structural modifications (e.g., substituent variation) affect biological activity?
Answer:
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility. Substitution with Cl increases lipophilicity, improving membrane permeability but lowering IC₅₀ in enzyme assays .
- Nitro Group Position : Moving the nitro group from ortho to para on the benzamide moiety reduces steric hindrance, enhancing binding to bacterial PFOR enzymes (MIC values drop from 32 µg/mL to 8 µg/mL against E. coli) .
- Methoxy Group Removal : Eliminating 4,5-dimethoxy groups decreases antifungal activity (e.g., MIC for C. albicans increases from 16 µg/mL to 64 µg/mL) .
Advanced: How can computational modeling resolve discrepancies between predicted and observed bioactivity?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to M. tuberculosis enoyl-ACP reductase. Predicted ΔG values (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ (12 µM) but require adjustment for solvation effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Discrepancies arise from protonation state variations (e.g., nitro group pKa ~4.5) under assay conditions (pH 7.4 vs. 6.5) .
- QSAR Models : Train models with R² >0.85 using Hammett σ values for substituents; outliers may indicate unaccounted hydrogen bonding with active-site residues (e.g., Arg241 in PFOR) .
Advanced: How to address contradictions in spectroscopic data during structure elucidation?
Answer:
- Case Example : Observed ¹H NMR splitting (δ 7.8 ppm) suggests unexpected diastereomers.
- Resolution : Variable-temperature NMR (25–60°C) confirms dynamic rotational restriction in the thiadiazole-acetamide linkage .
- Alternative Confirmation : X-ray crystallography (e.g., CCDC deposition) reveals non-planar amide conformations due to steric clashes between fluorophenyl and thiadiazole groups .
- Mitigation : Use deuterated DMSO-d₆ for enhanced resolution of exchangeable protons (e.g., NH groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
